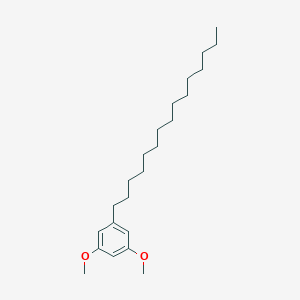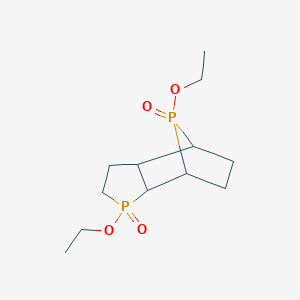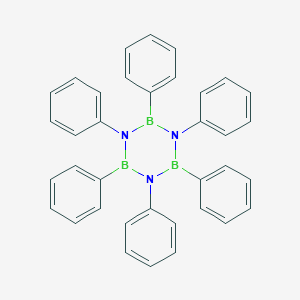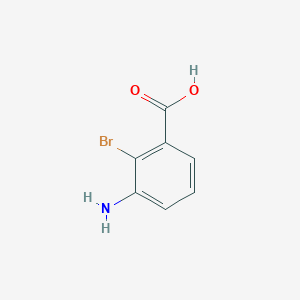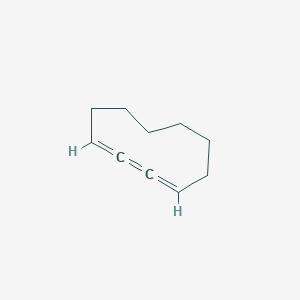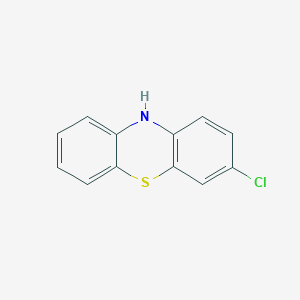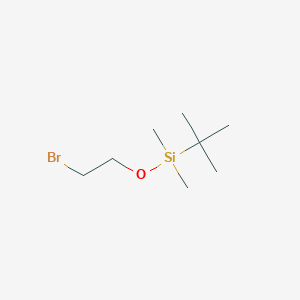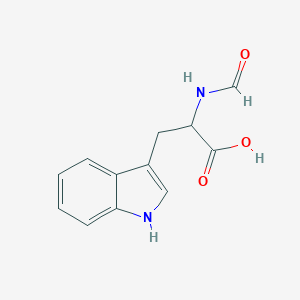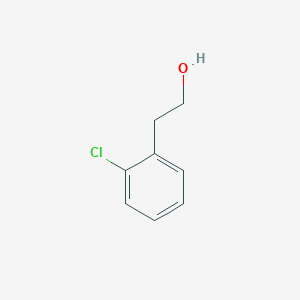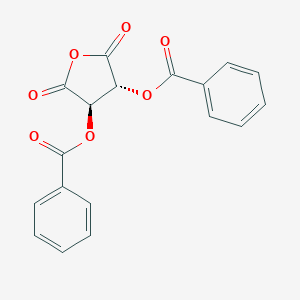
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
Übersicht
Beschreibung
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- is a chemical compound with the molecular formula C18H12O7 and a molecular weight of 340.3 g/mol. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- involves several steps. One common method includes the reaction of 2,5-furandione with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyloxy groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can lead to various biological effects, such as antimicrobial activity . The exact pathways involved depend on the specific application and the target organism or system .
Vergleich Mit ähnlichen Verbindungen
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- can be compared with other similar compounds such as:
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)-: This is a stereoisomer with different spatial arrangement of atoms, leading to different chemical and biological properties.
2,5-Furandione, 3,4-dihydroxy-: This compound lacks the benzoyloxy groups and has different reactivity and applications.
The uniqueness of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- lies in its specific stereochemistry and the presence of benzoyloxy groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKRMSPXYQFOT-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233092 | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64339-95-3 | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is (+)-Dibenzoyl-L-tartaric anhydride primarily used for in chemical research?
A1: (+)-Dibenzoyl-L-tartaric anhydride, also known as 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-, is frequently employed as a chiral resolving agent. [, , , ] This means it helps separate mixtures of enantiomers (mirror-image molecules) into their individual, optically active components.
Q2: How does (+)-Dibenzoyl-L-tartaric anhydride enable the separation of enantiomers?
A2: This compound reacts with racemic mixtures (containing both enantiomers) of compounds like α-hydroxyphosphonates [] and α-amino acids [] to form diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, making them separable by techniques like column chromatography. []
Q3: What factors influence the effectiveness of (+)-Dibenzoyl-L-tartaric anhydride in separating diastereomers?
A3: Research indicates that the type and chain length of polymer additives used in separation techniques like capillary zone electrophoresis can significantly impact the separation efficiency of diastereomers derived from (+)-Dibenzoyl-L-tartaric anhydride. [] For instance, polyvinylpyrrolidone has shown promise in enhancing the selectivity of the separation system. []
Q4: Beyond resolution of enantiomers, are there other applications of (+)-Dibenzoyl-L-tartaric anhydride?
A4: While primarily known for its role in enantiomeric resolution, research has also explored its use in attracting beneficial insects for pest control. Specifically, a study found that a three-component blend containing (+)-Dibenzoyl-L-tartaric anhydride exhibited attractive properties towards the predatory mite Neoseiulus californicus. [] This suggests potential applications in developing attractants for biological control strategies.
Q5: What is known about the synthesis of (+)-Dibenzoyl-L-tartaric anhydride?
A5: Kinetic studies have investigated the synthesis of (+)-Dibenzoyl-L-tartaric anhydride. [] The reaction is suggested to be pseudo-first order, and understanding the kinetic parameters allows for the design of more efficient synthetic processes, potentially even enabling continuous reactor setups. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


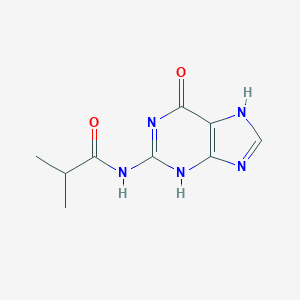
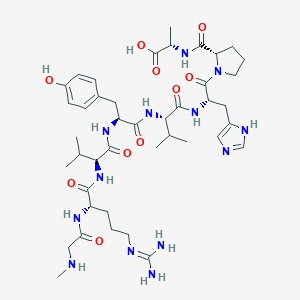


![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)
